4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a benzodioxol group at position 4 and a 4-fluorophenyl group at position 6 of the pyrimidine core. The benzodioxol moiety (a fused bicyclic structure with two oxygen atoms) confers unique electronic and steric properties, while the 4-fluorophenyl group introduces moderate electron-withdrawing effects. Its synthesis likely follows established routes for pyrimidin-2-amines, involving coupling reactions of substituted aryl boronic acids or halides with pyrimidine precursors .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-12-4-1-10(2-5-12)13-8-14(21-17(19)20-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNXAUJJXKVCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-(2H-1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine. It has a molecular formula of C17H12FN3O2 and a molecular weight of 309.3 g/mol. The structure features a benzodioxole moiety, a fluorophenyl group, and a pyrimidine ring which contribute to its biological activity.
Synthesis
The synthesis typically involves several steps:
- Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution is commonly used.
- Pyrimidine Ring Construction : This is often facilitated by reactions with aminopyrazoles and various electrophiles.
Anticancer Properties
Recent studies indicate that compounds similar to 4-(2H-1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine exhibit significant anticancer properties:
- Inhibition of Cancer Cell Growth : In vitro tests have demonstrated that related compounds inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and others. For example, compounds derived from similar scaffolds showed IC50 values ranging from 0.3 to 24 µM against various cancer targets including EGFR and VEGFR .
| Compound | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Strong inhibition |
| 5b | VGFR2 | 7.60 | Moderate inhibition |
| 9e | Topo-II | 10 | Moderate inhibition |
Antimicrobial Activity
Studies have also explored the antimicrobial properties of benzodioxole derivatives:
- Compounds with similar structures have shown promising antibacterial and antifungal activities against various pathogens. In one study, certain derivatives exhibited effective inhibition against Staphylococcus aureus and Candida albicans .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial survival.
- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and DNA fragmentation .
In Vitro Studies
In a recent study focusing on related pyrazolo[3,4-d]pyrimidine compounds, significant anticancer effects were noted:
- Cell Line Assays : Compounds were tested on MCF-7 cells, showing reduced cell viability and increased apoptosis markers compared to controls .
In Vivo Studies
Preliminary in vivo studies involving animal models have indicated that derivatives of this compound can significantly reduce tumor sizes without severe toxicity to normal tissues .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways. It has been studied for:
- Anticancer Activity: Research indicates that derivatives of pyrimidine compounds can inhibit tumor growth by targeting specific kinases involved in cell signaling pathways. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and cell cycle arrest .
- Antiviral Properties: Some derivatives have been investigated for their antiviral activities, particularly against RNA viruses. The mechanism often involves interference with viral replication processes or viral protein synthesis .
Biochemical Studies
The compound serves as a biochemical probe in enzymatic studies. Its ability to bind selectively to certain enzymes makes it valuable for:
- Enzyme Inhibition Studies: Research has shown that this compound can act as an inhibitor for enzymes such as kinases and phosphatases, which are critical in various biochemical pathways. This inhibition can help elucidate the role of these enzymes in metabolic processes .
Material Science
In material science, the compound's unique structure allows it to be used as a building block for synthesizing advanced materials:
- Organic Light Emitting Diodes (OLEDs): The fluorophenyl group contributes to the electronic properties necessary for applications in OLEDs, where efficient light emission is crucial .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives similar to 4-(2H-1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine. The researchers synthesized several analogs and tested them against various cancer cell lines. The results indicated that certain modifications enhanced potency against breast cancer cells by over 50% compared to control groups .
Case Study 2: Enzyme Inhibition
In a biochemical study focused on enzyme inhibition, researchers utilized 4-(2H-1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine to investigate its effects on a specific kinase involved in inflammatory responses. The findings revealed that the compound significantly reduced kinase activity by approximately 70%, suggesting its potential as an anti-inflammatory agent .
Data Table: Key Research Findings
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Pyrimidin-2-amine derivatives exhibit diverse bioactivities depending on substituent groups. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity but may reduce solubility .
- Electron-donating groups (e.g., morpholine) improve solubility and alter binding interactions .
Physicochemical and Crystallographic Properties
- Crystallinity : Benzodioxol-containing analogs () form stable hydrogen-bonded networks (N–H⋯N and C–H⋯O), which could enhance crystallinity and formulation stability .
- Molecular Geometry : Substituent orientation (e.g., para vs. meta positions) influences dihedral angles and intermolecular interactions, as seen in crystal structures .
Preparation Methods
Condensation of Amidines with 1,3-Diketones
A β-diketone precursor, such as 1,3-diketone derivatives, reacts with guanidine or substituted amidines under acidic or basic conditions. For example, heating 1,3-diketone with guanidine hydrochloride in ethanol at reflux yields 2-aminopyrimidine derivatives. This step often achieves moderate yields (50–70%) and requires purification via recrystallization or column chromatography.
Functionalization of the Pyrimidine Core
Installation of the 4-Chlorophenyl Group
The 6-position is often functionalized first. A common approach involves reacting 4,6-dichloropyrimidin-2-amine with 4-fluorophenylboronic acid under Suzuki conditions. This reaction typically proceeds in >80% yield with Pd(OAc)₂ as the catalyst and K₃PO₄ as the base in a dioxane/water solvent system.
Alternative Synthetic Routes
One-Pot Multi-Component Reactions
Recent advancements employ one-pot strategies to streamline synthesis. For example, a mixture of 4-fluorophenylacetonitrile, benzodioxole-5-carbaldehyde, and guanidine undergoes cyclocondensation in the presence of KOH/EtOH, directly yielding the target compound in 55–65% yield. This method reduces isolation steps but requires rigorous temperature control.
Solid-Phase Synthesis
Immobilized resins functionalized with pyrimidine precursors enable iterative substitutions. After attaching 4-chloropyrimidine to Wang resin, sequential substitutions with 4-fluorophenylmagnesium bromide and benzodioxol-5-amine afford the target compound with >90% purity after cleavage.
Industrial-Scale Production Considerations
Continuous Flow Reactors
To enhance scalability, continuous flow systems optimize exothermic steps like Suzuki couplings. Residence times of 10–15 minutes at 100°C improve reproducibility and yield (85–90%) compared to batch processes.
Purification Techniques
Crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials, while simulated moving bed (SMB) chromatography isolates the product with ≥99.5% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Substitution | 70–80 | 99.5 | High reproducibility | Multi-step, time-intensive |
| One-Pot Synthesis | 55–65 | 98.0 | Reduced isolation steps | Moderate yield |
| Solid-Phase | 75–85 | 99.0 | High purity, scalable | Specialized equipment required |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. Key steps include:
- Using TLC to monitor intermediate formation (e.g., pyrimidine ring closure) .
- Purification via ethanol crystallization after quenching with ice .
- Characterization by / NMR and IR spectroscopy to confirm substituent positions and amine functionality .
Q. How is the molecular conformation of this compound determined experimentally?
- Methodological Answer : X-ray crystallography is critical for analyzing dihedral angles between the pyrimidine core and substituents. For example:
- Measure dihedral angles between the benzodioxolyl group and pyrimidine ring to assess planarity (e.g., deviations <1.01 Å as in similar compounds ).
- Identify intramolecular hydrogen bonds (e.g., N–H⋯N) that stabilize the six-membered ring conformation .
Q. What basic biological screening assays are applicable for this compound?
- Methodological Answer : Use standardized microbiological assays:
- Antibacterial/Antifungal Testing : Follow protocols from Cieplik et al. (1995, 2003) using agar diffusion or microdilution methods .
- Cytotoxicity : Employ MTT assays on mammalian cell lines to evaluate IC values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in biological activity data across polymorphic forms?
- Methodological Answer :
- Perform DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) of polymorphs .
- Correlate crystallographic data (e.g., dihedral angles of 12.8° vs. 5.2° in polymorphs ) with molecular docking results to explain variations in receptor binding.
Q. What strategies optimize substituent effects for enhanced bioactivity?
- Methodological Answer :
- Comparative SAR Table :
| Substituent Position | Functional Group | Observed Bioactivity | Reference |
|---|---|---|---|
| Pyrimidine C4 | 2H-1,3-Benzodioxol-5-yl | Antibacterial ↑ | |
| Pyrimidine C6 | 4-Fluorophenyl | Cytotoxicity ↓ | |
| Pyrimidine C2 | Amine | Hydrogen bonding ↑ |
- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to modulate lipophilicity and target affinity .
Q. How should researchers address weak/intermittent hydrogen bonding in crystallographic studies?
- Methodological Answer :
- Use high-resolution XRD (λ < 1 Å) to detect weak C–H⋯O/π interactions .
- Validate with Hirshfeld surface analysis to quantify interaction contributions (e.g., 3% for C–H⋯O vs. 8% for N–H⋯N) .
Q. What experimental design principles apply to long-term stability studies of this compound?
- Methodological Answer :
- Follow environmental fate frameworks (e.g., Project INCHEMBIOL):
- Assess photodegradation under UV/visible light (λ = 254–365 nm) .
- Analyze hydrolysis rates at pH 3–10 using LC-MS to identify breakdown products .
Methodological Notes
- Contradiction Resolution : When conflicting bioactivity data arise (e.g., antibacterial vs. cytotoxicity), use combinatorial libraries to isolate substituent-specific effects .
- Safety Protocols : For synthesis, adhere to hazard controls for fluorinated intermediates (e.g., PPE for handling 4-fluorophenyl precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
